

# Mti-31: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

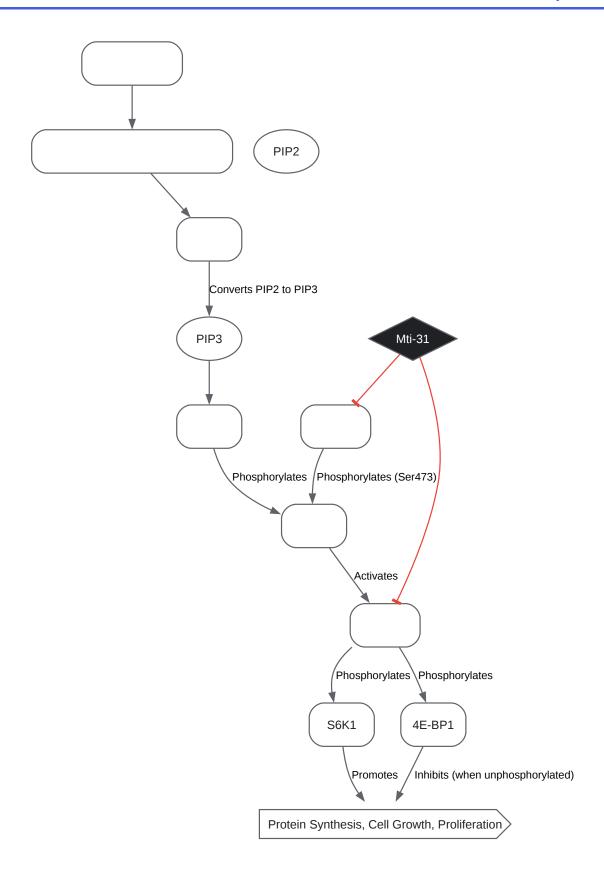
Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By targeting both complexes, Mti-31 offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of Mti-31, drawing from both preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

## **Mechanism of Action**

**Mti-31** is an ATP-competitive mTOR kinase inhibitor. It binds to the catalytic domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 (like S6K1 and 4E-BP1) and mTORC2 (like AKT). This dual inhibition is crucial as it not only directly inhibits protein synthesis and cell growth but also blocks the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[3]

# **Signaling Pathway of Mti-31 Inhibition**





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Caption: **Mti-31** inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

# **Pharmacokinetics**

The pharmacokinetic profile of **Mti-31** has been evaluated in both preclinical animal models and human clinical trials, demonstrating its suitability for oral administration.

### **Preclinical Pharmacokinetics**

In preclinical studies, **Mti-31** has demonstrated oral antitumor efficacy in various cancer models, including non-small cell lung cancer (NSCLC), HER2+/PIK3CAmut breast cancer, and PTEN/VHL-null renal cancer.[4] Effective oral doses in these models ranged from less than 10 mg/kg to 40 mg/kg.[2][4] While specific pharmacokinetic parameters from these preclinical studies are not extensively published, the consistent in vivo efficacy at these oral doses underscores its oral activity.

#### **Clinical Pharmacokinetics**

A Phase I dose-escalation study in patients with advanced malignant solid tumors provided detailed pharmacokinetic data for orally administered **Mti-31**.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of Mti-31 in Humans (Cycle 1, Day 1)[3]



Dose (mg BID)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	AUC0-inf (ng·h/mL)	Tmax (h)	t1/2z (h)
10 (n=3)	33.1 ± 14.0	72.8 ± 30.7	78.4 ± 35.8	1.00 (0.50- 1.02)	3.39 ± 1.25
20 (n=3)	59.9 ± 24.3	158 ± 73.1	163 ± 75.1	1.00 (1.00- 1.02)	3.29 ± 0.44
40 (n=3)	123 ± 35.4	330 ± 117	337 ± 119	1.02 (0.98- 2.00)	3.58 ± 0.35
60 (n=4)	163 ± 59.8	491 ± 200	500 ± 204	1.01 (0.50- 2.00)	3.86 ± 0.61
80 (n=4)	162 ± 111	486 ± 360	496 ± 364	1.50 (1.00- 4.02)	3.89 ± 0.69
110 (n=3)	275 ± 111	913 ± 293	927 ± 295	1.02 (1.00- 2.00)	4.31 ± 0.41
150 (n=4)	344 ± 144	1200 ± 456	1220 ± 461	1.51 (1.00- 2.02)	4.41 ± 0.98

Data are presented as mean ± standard deviation for Cmax, AUC0-t, AUC0-inf, and t1/2z, and as median (range) for Tmax.

The data from the clinical trial indicate that **Mti-31** is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1 to 1.5 hours. [3] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, increased with escalating doses, suggesting dose-proportional pharmacokinetics. The terminal half-life (t1/2z) ranged from approximately 3.4 to 4.4 hours across the tested dose levels.[3]

# **Oral Bioavailability**

While a definitive oral bioavailability percentage from preclinical or clinical studies is not publicly available, the pharmacokinetic data strongly support that **Mti-31** has good oral bioavailability. The rapid absorption and dose-proportional increase in exposure following oral administration



in humans are indicative of efficient absorption from the gastrointestinal tract.[3] Furthermore, the demonstrated efficacy of oral **Mti-31** in preclinical animal models at relatively low doses further supports its good oral bioavailability.[4]

# Experimental Protocols Human Pharmacokinetic Study Protocol

Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with advanced malignant solid tumors.[3]

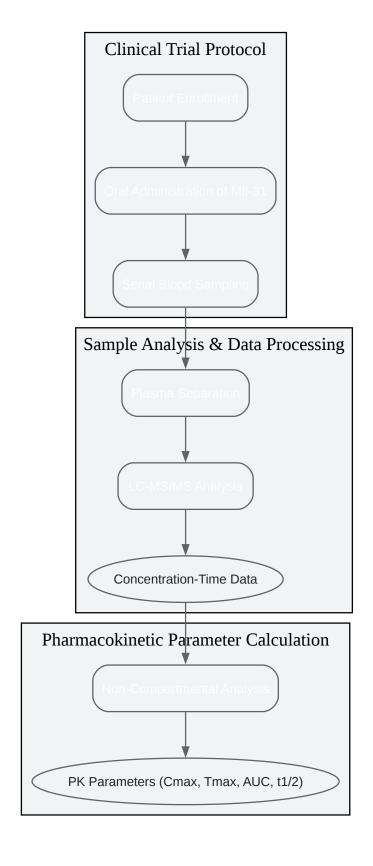
Dosing: **Mti-31** was administered orally twice daily (BID) in 28-day cycles. Doses were escalated from 10 mg to 150 mg BID.[3]

Blood Sampling: For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose on Day 1 and Day 28 of the first cycle.[3]

Analytical Method: Plasma concentrations of **Mti-31** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2z, were calculated using non-compartmental analysis.[3]





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Caption: Workflow for the human pharmacokinetic study of Mti-31.



### Conclusion

Mti-31 is a promising, orally active dual mTORC1/mTORC2 inhibitor. Pharmacokinetic data from a Phase I clinical trial demonstrate that it is rapidly absorbed and exhibits dose-proportional exposure in humans. The consistent efficacy observed in preclinical models following oral administration further substantiates its favorable oral bioavailability. These characteristics, combined with its potent and selective mechanism of action, position Mti-31 as a strong candidate for further clinical development in the treatment of various cancers. This comprehensive guide provides a foundational understanding of the pharmacokinetic profile of Mti-31, which is essential for designing future clinical trials and optimizing its therapeutic potential.

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